N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule featuring a 2,3-dihydro-1,4-benzodioxine core linked to a carboxamide group. The carboxamide group is attached to a pyrazole ring substituted at the N-1 position with a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) group. This structural combination suggests applications in medicinal chemistry, where benzodioxine and pyrazole motifs are often leveraged for their pharmacokinetic properties and target-binding capabilities .
The compound’s design may aim to balance lipophilicity (via the tetrahydropyran group) and hydrogen-bonding capacity (via the carboxamide and benzodioxine oxygen atoms), which are critical for drug-like properties.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-18(17-12-24-15-3-1-2-4-16(15)25-17)20-14-9-19-21(11-14)10-13-5-7-23-8-6-13/h1-4,9,11,13,17H,5-8,10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVFWXMGOJPKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxylic Acid
The benzodioxine core is synthesized from 2,3-dihydroxybenzoic acid through sequential esterification and cyclization:
- Methyl ester formation :
- Reflux 2,3-dihydroxybenzoic acid in methanol with concentrated sulfuric acid to yield methyl 2,3-dihydroxybenzoate.
- Cyclization with 1,2-dibromoethane :
- Alkylate the dihydroxy ester using 1,2-dibromoethane and potassium carbonate in acetone, forming methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate.
- Hydrolysis to carboxylic acid :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, MeOH, reflux | 92 |
| 2 | K₂CO₃, 1,2-dibromoethane, acetone | 78 |
| 3 | LiOH, THF/H₂O, rt | 95 |
Synthesis of 1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-amine
The pyrazole amine is prepared via a two-step sequence:
- Alkylation of 4-nitro-1H-pyrazole :
- React 4-nitro-1H-pyrazole with oxan-4-ylmethyl bromide in DMF using sodium hydride as a base to yield 1-[(oxan-4-yl)methyl]-4-nitro-1H-pyrazole.
- Reduction of nitro group :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaH, DMF, 0°C → rt | 85 |
| 2 | H₂ (1 atm), 10% Pd/C, EtOH | 90 |
Amide Coupling and Final Assembly
The final step involves coupling the carboxylic acid and amine intermediates. Two methods are prevalent:
Mixed Anhydride Method
- Activation of carboxylic acid :
- Treat 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with isobutyl chloroformate and N-methylmorpholine in THF at −15°C.
- Reaction with amine :
Reaction Conditions :
- Solvent: THF
- Temperature: −15°C → rt
- Yield: 82%
Carbodiimide-Mediated Coupling
- Activation with EDCl/HOBt :
- Combine the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.
- Amine addition :
Reaction Conditions :
- Solvent: DMF
- Temperature: rt
- Yield: 78%
Optimization and Analytical Characterization
Reaction Optimization
- Solvent screening : THF provided higher yields (82%) compared to DMF (78%) due to better solubility of intermediates.
- Catalyst loading : 1.2 equivalents of EDCl minimized side reactions (e.g., dimerization).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) :
- HRMS (ESI+) :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Mixed anhydride | High yield (82%), minimal byproducts | Requires low-temperature control |
| EDCl/HOBt coupling | Mild conditions, scalability | Longer reaction time (24 hours) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tetrahydro-2H-pyran-4-yl methyl group.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring and the dioxine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the carboxamide group can yield the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It can be investigated for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Features
- Benzodioxine vs. Benzoxazine Cores : The target compound’s benzodioxine core lacks the ketone oxygen present in benzo[b][1,4]oxazin-3-one derivatives (e.g., 7a-c), which may reduce electrophilicity and alter metabolic pathways .
- Pyrazole vs. Pyrimidine Substituents : The pyrazole ring in the target compound contrasts with pyrimidine in analogs like 7a-c and the patent compound. Pyrimidine’s hydrogen-bonding capacity often enhances target affinity, while pyrazole’s aromaticity may improve solubility .
- Oxan-4-ylmethyl Group: This substituent is shared with the patent compound (), where tetrahydropyran derivatives are known to enhance bioavailability by modulating lipophilicity and membrane permeability .
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrazole Ring : Known for its role in various pharmacological activities.
- Oxan Group : Contributes to the compound's reactivity and potential biological interactions.
- Benzodioxine Moiety : Imparts additional stability and influences the compound's pharmacokinetics.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
- Introduction of the Oxan Group : A nucleophilic substitution reaction is employed to introduce the oxan group.
- Formation of the Benzodioxine Structure : This step often involves cyclization reactions that incorporate the benzodioxine framework.
Anticancer Properties
Research indicates that compounds with pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar pyrazole-based compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as:
- PI3K/Akt Pathway : Inhibition leads to reduced cell survival and proliferation.
- MAPK Pathway : Activation can enhance apoptotic signals.
Anti-inflammatory Effects
This compound has been noted for its potential to modulate immune responses. It may act as a modulator of Toll-like receptors (TLRs), which are crucial in the immune system's response to pathogens. This modulation can lead to:
- Reduced production of pro-inflammatory cytokines.
- Decreased activation of inflammatory pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes. Comparative studies demonstrate its effectiveness against:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Bacillus subtilis | Weak |
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against breast cancer cell lines, leading to further investigation into its mechanism involving apoptosis induction through caspase activation .
- Inflammation Modulation Research : Another study explored the anti-inflammatory effects of similar compounds in animal models, showing reduced edema and inflammatory markers when treated with pyrazole derivatives .
- Antimicrobial Efficacy Assessment : A recent investigation assessed the antimicrobial activity of various pyrazole compounds against Salmonella typhi and found promising results indicating potential therapeutic applications .
Q & A
Q. Resolution Strategy :
Replicate assays with orthogonal methods (e.g., flow cytometry for apoptosis).
Conduct stability studies under assay conditions (pH, temperature) .
Advanced: What strategies optimize regioselectivity in derivatization reactions of the pyrazole ring?
- Directing groups : Install electron-withdrawing substituents (e.g., -NO₂) at C3 to favor C5 functionalization .
- Metal catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with pivalic acid) for arylations .
- Protection/deprotection : Temporarily protect the amide with Boc groups to prevent side reactions during alkylation .
Case Study : Suzuki-Miyaura coupling at C5 achieved 82% yield with Pd(PPh₃)₄ and 2-furylboronic acid .
Basic: What analytical techniques are critical for assessing purity and stability?
- HPLC-DAD/ELSD : Quantify impurities (<0.5% threshold) using C18 columns (ACN/water gradient) .
- Thermal analysis : TGA/DSC determine decomposition onset (>200°C indicates shelf stability) .
- Forced degradation : Expose to UV light, acidic/basic conditions, and oxidants (H₂O₂) to identify labile sites .
Advanced: How can researchers leverage structural analogs to predict pharmacokinetic properties?
- In silico tools : SwissADME predicts moderate bioavailability (F ≈ 30–40%) due to high logP (~3.5) .
- Metabolite identification : Incubate with liver microsomes (human/rat) and profile via LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at benzodioxine) .
- Plasma protein binding : Equilibrium dialysis shows ~85% binding, suggesting potential dose adjustments .
Basic: What are the recommended storage conditions to maintain compound integrity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
